

Vinervine: A Technical Guide to its Discovery, Natural Source, and Isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinervine**

Cat. No.: **B1233168**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinervine, a lesser-known monoterpenoid indole alkaloid, has been identified within the rich chemical diversity of the medicinal plant *Tabernaemontana divaricata*. This technical guide provides a comprehensive overview of the discovery of **vinervine**, its natural source, and a detailed, representative protocol for its isolation. While extensive pharmacological data on **vinervine** remains to be elucidated, this document summarizes the known biological activities associated with its plant source and related alkaloids, offering a foundation for future research and drug discovery endeavors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using the DOT language.

Introduction

Vinervine, also known by its synonym 12-hydroxyakuammicine, is a naturally occurring alkaloid.^[1] It belongs to the vast family of indole alkaloids, which are renowned for their complex chemical structures and significant pharmacological properties. The primary natural source of **vinervine** identified to date is *Tabernaemontana divaricata* (L.) R.Br. ex Roem. & Schult., a plant belonging to the Apocynaceae family.^[1] This plant, commonly known as pinwheel flower or crape jasmine, has a long history of use in traditional medicine across Asia.^[2]

Natural Source: *Tabernaemontana divaricata*

Tabernaemontana divaricata is an evergreen shrub that is widely cultivated as an ornamental plant in tropical and subtropical regions. It is a rich source of a diverse array of bioactive compounds, with at least 66 different alkaloids having been isolated from various parts of the plant, including the leaves, stems, roots, and flowers.^[2] These alkaloids are broadly classified into several types, such as ibogan, aspidospermatan, and plumeran. The presence of this wide range of alkaloids contributes to the plant's traditional medicinal uses for treating various ailments.

Discovery and Characterization of **Vinervine**

The discovery of **vinervine** is intrinsically linked to the broader phytochemical investigation of *Tabernaemontana divaricata*. While a singular, seminal publication detailing its initial discovery is not readily available in the public domain, its identity as 12-hydroxyakuammicine provides a chemical basis for its characterization. The structural elucidation of **vinervine** and its stereochemistry has been established through modern spectroscopic techniques.

Physicochemical Properties of **Vinervine**

A summary of the key physicochemical properties of **vinervine** is provided in Table 1. This data is essential for its identification and for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₃	[1]
Molecular Weight	338.4 g/mol	[1]
IUPAC Name	methyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.0 ^{1,9} .0 ^{2,7} .0 ^{14,17}]octadeca-2(7),3,5,9-tetraene-10-carboxylate	[1]
InChIKey	FAJVFJABOWWACZ- GGGKWMOSSA-N	[1]
CAS Number	1963-86-6	

Experimental Protocol: Isolation of Vinervine

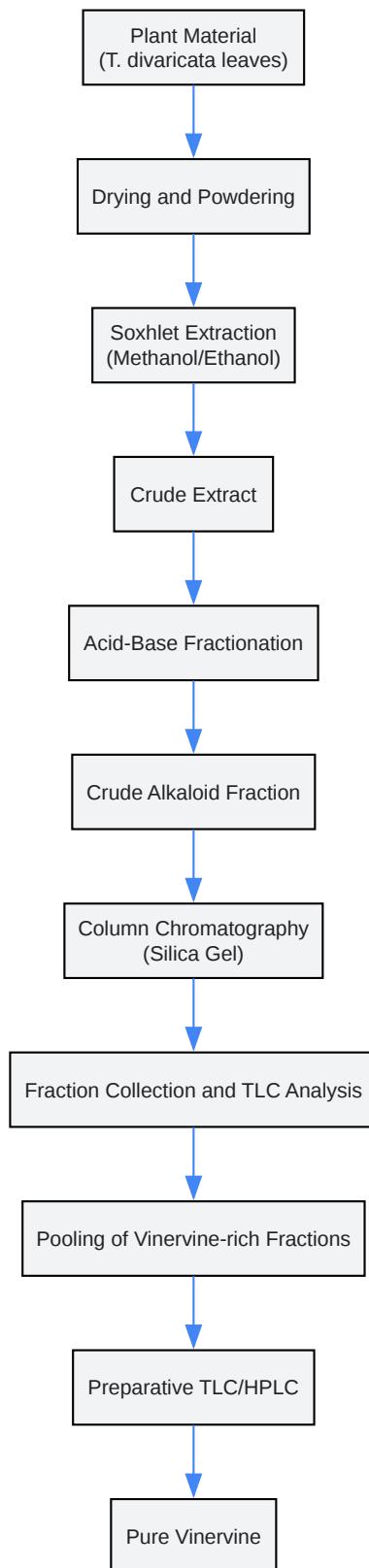
The following is a representative experimental protocol for the isolation of **vinervine** from the leaves of *Tabernaemontana divaricata*. This protocol is a composite methodology based on general alkaloid extraction procedures reported for this plant species.^{[3][4]} Specific yields and purity of **vinervine** are not widely reported and will be dependent on the specific batch of plant material and the precise execution of the methodology.

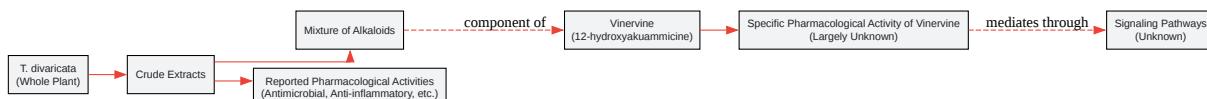
Plant Material Collection and Preparation

- Collect fresh, healthy leaves of *Tabernaemontana divaricata*.
- Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
- Shade-dry the leaves at room temperature for 7-10 days until they are brittle.
- Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

- Pack the powdered leaf material (e.g., 1 kg) into a Soxhlet apparatus.
- Perform successive extractions with solvents of increasing polarity, starting with petroleum ether to defat the material, followed by methanol or ethanol to extract the alkaloids.
- Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude gummy residue.


Acid-Base Fractionation for Alkaloid Enrichment


- Dissolve the crude extract in a 10% aqueous acetic acid solution to protonate the alkaloids, rendering them water-soluble.
- Filter the acidic solution to remove any non-alkaloidal residue.
- Wash the acidic solution with chloroform in a separatory funnel to remove neutral and weakly basic compounds.

- Basify the acidic aqueous layer to a pH of 9-10 with ammonium hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.
- Extract the basified solution multiple times with chloroform.
- Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of **Vinervine**

- Subject the crude alkaloid fraction to column chromatography over silica gel.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1).
- Visualize the spots on the TLC plates using Dragendorff's reagent or under UV light.
- Pool the fractions containing the compound corresponding to the R_f value of **vinervine**.
- Perform further purification of the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure **vinervine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinervine | C₂₀H₂₂N₂O₃ | CID 6875257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Major Bioactive Alkaloids and Biological Activities of *Tabernaemontana* Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. bepls.com [bepls.com]
- To cite this document: BenchChem. [Vinervine: A Technical Guide to its Discovery, Natural Source, and Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233168#vinervine-discovery-and-natural-source]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com